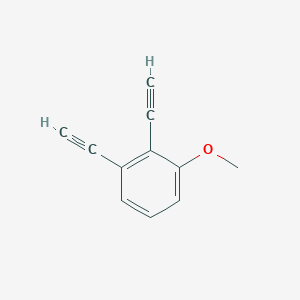
4-Azido-2,2',3,3',4',5,5',6,6'-nonafluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl is a highly fluorinated organic compound with an azido functional group. This compound is of interest due to its unique chemical properties, which include high thermal stability and reactivity, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl typically involves the introduction of the azido group into a highly fluorinated biphenyl precursor. One common method is the nucleophilic substitution reaction where a fluorinated biphenyl compound reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive azido group. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Cycloaddition: Typically involves copper(I) catalysts (CuAAC) and alkynes under mild conditions.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF at elevated temperatures.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The azido group in 4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl is highly reactive and can form covalent bonds with various substrates. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings, a process facilitated by copper(I) catalysts. This reactivity is harnessed in bioconjugation and material science applications to create stable, functionalized products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Azido-2,2’,3,3’,4’,5,5’,6,6’-nonafluoro-1,1’-biphenyl is unique due to its high degree of fluorination, which imparts exceptional thermal stability and chemical resistance. This makes it particularly valuable in applications requiring robust materials and precise chemical modifications .
Properties
CAS No. |
189264-17-3 |
|---|---|
Molecular Formula |
C12F9N3 |
Molecular Weight |
357.13 g/mol |
IUPAC Name |
1-azido-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene |
InChI |
InChI=1S/C12F9N3/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(23-24-22)11(21)6(2)16 |
InChI Key |
DOACUMAHVYDFHG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)

![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
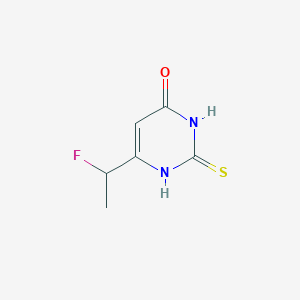
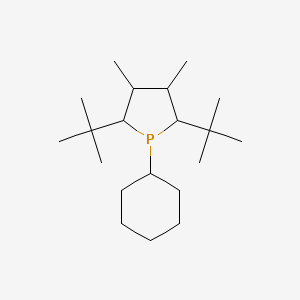


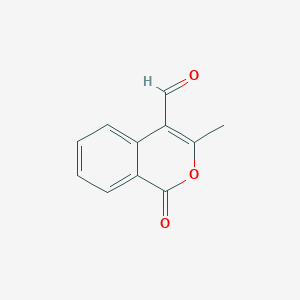
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
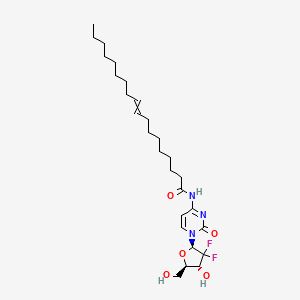

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
